

# Independent Replication of Sonlicromanol Hydrochloride Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Sonlicromanol hydrochloride |           |
| Cat. No.:            | B8201813                    | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Sonlicromanol hydrochloride**'s performance with alternative therapies for mitochondrial diseases. It includes a summary of quantitative data from key clinical trials, detailed experimental methodologies, and visualizations of signaling pathways and experimental workflows to support independent replication and further investigation.

# Introduction to Sonlicromanol and Investigational Alternatives

Sonlicromanol (KH176) is a clinical-stage oral drug candidate developed by Khondrion for the treatment of primary mitochondrial diseases.[1] Its active metabolite, KH176m, exhibits a multifaceted mechanism of action as a reactive oxygen species (ROS)-redox modulator, a direct antioxidant, and an anti-inflammatory agent. Clinical trials have primarily focused on patients with the m.3243A>G mutation, which is associated with several mitochondrial disease phenotypes, including Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[2][3][4][5]

The landscape of therapeutic development for mitochondrial diseases is expanding, with several alternative compounds under investigation. This guide provides a comparative overview of Sonlicromanol and other key investigational drugs, focusing on their clinical trial designs, efficacy, and safety data. The alternatives covered include Idebenone for Leber's



Hereditary Optic Neuropathy (LHON), Vatiquinone (EPI-743) for Leigh Syndrome, Zagociguat and TTI-0102 for MELAS, Elamipretide for primary mitochondrial myopathy (PMM), and REN001 (Mavodelpar) for PMM.

#### **Quantitative Data Summary**

The following tables summarize the quantitative data from key clinical trials of Sonlicromanol and its alternatives.

Table 1: Sonlicromanol (KH176) - Phase 2b KHENERGYZE and KHENEREXT Studies[2][3][4] [5]

| Parameter               | KHENERGYZE (28-day, crossover)                                                                                                                                                                                                                                                 | KHENEREXT (52-week, open-label extension)                                                                                                                                                                      |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population      | 27 adults with m.3243A>G mutation                                                                                                                                                                                                                                              | 15 patients from<br>KHENERGYZE                                                                                                                                                                                 |
| Primary Endpoint        | Change in Cogstate Identification (IDN) test for attention                                                                                                                                                                                                                     | Long-term safety and efficacy                                                                                                                                                                                  |
| Key Efficacy Outcomes   | - No statistically significant change in primary endpoint.[5] - Significant improvement in patients with more severe baseline cognitive impairment. [5] - Improvements in HADS-D (depression), Beck Depression Inventory (BDI), and Cognitive Failure Questionnaire (CFQ). [5] | - Significant improvements in Test of Attentional Performance (TAP), BDI, EQ-5D-5L VAS (quality of life), and pain (RAND SF-36).[5] - Most patients showed improvement on the Five Times Sit-to-Stand Test.[5] |
| Safety and Tolerability | Well-tolerated with a favorable safety profile.[2][3]                                                                                                                                                                                                                          | Well-tolerated over 52 weeks.                                                                                                                                                                                  |

Table 2: Idebenone - RHODOS Trial for Leber's Hereditary Optic Neuropathy (LHON)[6][7][8][9] [10]



| Parameter               | RHODOS (24-week, randomized, placebo-<br>controlled)                                                                                                                                                                           |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population      | 85 patients with LHON                                                                                                                                                                                                          |
| Primary Endpoint        | Best recovery of visual acuity (LogMAR)                                                                                                                                                                                        |
| Key Efficacy Outcomes   | - Did not meet the primary endpoint.[6][9] - Trend towards improvement in the prespecified main secondary endpoint of change in best visual acuity (LogMAR change: -0.035 with idebenone vs. +0.085 with placebo; p=0.078).[6] |
| Safety and Tolerability | Well-tolerated.[9]                                                                                                                                                                                                             |

Table 3: Vatiquinone (EPI-743) - MIT-E Trial for Mitochondrial Disease Associated Seizures[11]

| Parameter               | MIT-E (Randomized, placebo-controlled)                                                                                                                                                                                                                                                                         |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population      | Children with mitochondrial disease and seizures, including a large subgroup with Leigh syndrome.                                                                                                                                                                                                              |
| Primary Endpoint        | Reduction in seizure frequency.                                                                                                                                                                                                                                                                                |
| Key Efficacy Outcomes   | - Evidence of a treatment effect in reducing seizure frequency in the overall study population and the Leigh syndrome subgroup.[11] - In the Leigh syndrome subgroup, a benefit was also observed in the key secondary endpoints of occurrence of status epilepticus and disease-related hospitalizations.[11] |
| Safety and Tolerability | Information not detailed in the provided search results.                                                                                                                                                                                                                                                       |

Table 4: Zagociguat - Phase 2b PRIZM Trial for MELAS[12][13][14][15]



| Parameter               | PRIZM (Randomized, double-blind, placebo-<br>controlled, crossover)         |
|-------------------------|-----------------------------------------------------------------------------|
| Patient Population      | 44 adults with MELAS                                                        |
| Primary Endpoints       | - Improvement in fatigue Improvement in cognitive performance.              |
| Key Efficacy Outcomes   | Trial is ongoing; results are not yet available.                            |
| Safety and Tolerability | To be assessed during the trial. Early studies showed favorable safety.[14] |

#### Table 5: TTI-0102 - Phase 2 Trial for MELAS[16][17][18][19][20]

| Parameter               | Phase 2 (Randomized, double-blind, placebo-controlled)                                                                                                                                      |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population      | 12 patients with MELAS                                                                                                                                                                      |
| Primary Endpoints       | Safety, tolerability, pharmacokinetics, and pharmacodynamics.                                                                                                                               |
| Key Efficacy Endpoints  | - 12-Minute Walking Test (12-MWT) Fatigue<br>Severity Scale (FSS) Quality of Life<br>Assessment (WHOQOL-BREF).                                                                              |
| Safety and Tolerability | Interim analysis showed TTI-0102 was well-<br>tolerated in patients over 70 kg; dose-dependent<br>side effects were observed in patients under 50<br>kg, necessitating dose refinement.[17] |

Table 6: Elamipretide - MMPOWER-3 Phase 3 Trial for Primary Mitochondrial Myopathy (PMM) [21][22][23][24][25]



| Parameter               | MMPOWER-3 (Phase 3, randomized, double-blind, placebo-controlled)                                                              |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Patient Population      | 218 adults with PMM                                                                                                            |
| Primary Endpoints       | - Change in 6-minute walk test (6MWT) Change in Primary Mitochondrial Myopathy Symptom Assessment (PMMSA) total fatigue score. |
| Key Efficacy Outcomes   | - The study did not meet its primary endpoints. [21][22][23][25]                                                               |
| Safety and Tolerability | Well-tolerated, with most adverse events being mild to moderate in severity.[21][22]                                           |

Table 7: REN001 (Mavodelpar) - Phase 1b and Pivotal STRIDE Study for Primary Mitochondrial Myopathies (PMM)[26][27][28][29][30]

| Parameter                 | Phase 1b / STRIDE Study (Phase 2b)                                                                            |
|---------------------------|---------------------------------------------------------------------------------------------------------------|
| Patient Population        | Adults with PMM                                                                                               |
| Primary Endpoint (STRIDE) | Change from baseline in the 12-minute walk test (12MWT).                                                      |
| Key Efficacy Outcomes     | Positive results were reported from a 12-week study, which informed the design of a larger pivotal trial.[28] |
| Safety and Tolerability   | Well-tolerated and safe in the 12-week study. [28]                                                            |

## **Experimental Protocols**

This section provides detailed methodologies for the key clinical trials cited, based on the available information.

### Sonlicromanol: KHENERGYZE Phase 2b Study[33][34]



- Study Design: A double-blind, randomized, placebo-controlled, multi-center, three-way crossover study.
- Participants: 27 adult subjects with a genetically confirmed m.3243A>G mutation and clinical signs of mitochondrial disease, including attentional dysfunction.
- Intervention: Participants were randomized to one of three treatment sequences. Each
  sequence consisted of three 28-day treatment periods separated by 14-day washout
  periods. During the treatment periods, subjects received twice-daily oral administration of
  either 50 mg Sonlicromanol, 100 mg Sonlicromanol, or a placebo.
- Primary Outcome Measure: The primary endpoint was the change from placebo in the attentional domain of the cognition score, as measured by the Cogstate Identification (IDN) test.
- Secondary Outcome Measures: Included assessments of mood, fatigue, and motor function.

#### Idebenone: RHODOS Study[6][7][8][10]

- Study Design: A 24-week, multicenter, double-blind, randomized, placebo-controlled trial.
- Participants: 85 patients with LHON aged 14 to 64 years, harboring one of the three primary mtDNA mutations (m.3460G>A, m.11778G>A, or m.14484T>C), with vision loss for 5 years or less.
- Intervention: Patients were randomly assigned in a 2:1 ratio to receive either 900 mg/day of idebenone (300 mg three times a day) or a placebo for 24 weeks.
- Primary Outcome Measure: The best recovery of visual acuity between baseline and week
   24, measured by the Logarithm of the Minimum Angle of Resolution (LogMAR).
- Secondary Outcome Measures: Included the change in best visual acuity and the change in visual acuity of the best eye at baseline.

#### Zagociguat: PRIZM Phase 2b Study[14][16][17]

 Study Design: A Phase 2b randomized, double-blind, placebo-controlled, 3-treatment, 2period, crossover study.



- Participants: 44 adults (18 to 75 years of age) with a genetically and phenotypically defined diagnosis of MELAS.
- Intervention: The study evaluates two dose levels of zagociguat (15 mg and 30 mg)
   administered daily for 12 weeks versus a placebo in a crossover design. The two 12-week
   treatment periods are separated by a 4-week washout period.
- Primary Outcome Measures: The study aims to assess the effectiveness of zagociguat in improving fatigue and cognitive performance in patients with MELAS.
- Secondary Outcome Measures: To assess the safety and tolerability profile of zagociguat.

#### **Signaling Pathways and Experimental Workflows**

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to Sonlicromanol and its alternatives.



Click to download full resolution via product page

Caption: Sonlicromanol's multi-faceted mechanism of action.





Click to download full resolution via product page

Caption: KHENERGYZE Phase 2b crossover study design.





Click to download full resolution via product page

Caption: Idebenone's mechanism of action in LHON.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sonlicromanol Wikipedia [en.wikipedia.org]
- 2. Khondrion Publishes Phase 2b Study on Sonlicromanol's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
- 3. canadacommons.ca [canadacommons.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation Institut de Myologie [institut-myologie.org]
- 6. clinician.nejm.org [clinician.nejm.org]



- 7. Idebenone for treating visual impairment in Leber's hereditary optic neuropathy in people 12 years and over NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. Efficacy and Safety of Idebenone in Patients with Leber's Hereditary Optic Neuropathy (LHON): Results of a 6-Month Randomized, Placebo-Controlled Trial (RHODOS) | Eccles Health Sciences Library | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 11. PTC Therapeutics Announces Results from MIT-E Clinical Trial of Vatiquinone for the Treatment of Mitochondrial Disease Associated Seizures | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. U.S. FDA Grants Fast Track to Tisento's Zagociguat for MELAS Treatment [synapse.patsnap.com]
- 15. PRIZM Clinical Trial Tisento Therapeutics [tisentotx.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. OTC Markets | Official site of OTCQX, OTCQB, OTCID and Pink Limited Markets [otcmarkets.com]
- 18. Thiogenesis Initiates Phase 2 Clinical Trial in Mitochondrial Encephalomyopathy with Lactic Acidosis and Stroke-like Episodes ("MELAS") [newsfilecorp.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. research.regionh.dk [research.regionh.dk]
- 22. neurology.org [neurology.org]
- 23. neurologylive.com [neurologylive.com]
- 24. Primary mitochondrial myopathies: elamipretide is well tolerated but does not improve the 6-minute walk test or fatigue - Institut de Myologie [institut-myologie.org]
- 25. firstwordpharma.com [firstwordpharma.com]
- 26. mitocon.it [mitocon.it]
- 27. chiesiventures.com [chiesiventures.com]
- 28. pharmacytimes.com [pharmacytimes.com]



- 29. Clinical trials in mitochondrial disorders, an update PMC [pmc.ncbi.nlm.nih.gov]
- 30. REN001 for Adults with Primary Mitochondrial Myopathy | Children's Hospital of Philadelphia [chop.edu]
- To cite this document: BenchChem. [Independent Replication of Sonlicromanol Hydrochloride Studies: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201813#independent-replication-of-sonlicromanol-hydrochloride-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com